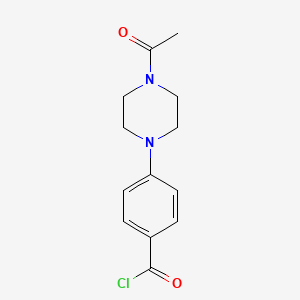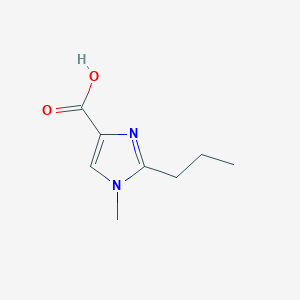
1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is a type of imidazolyl carboxylic acid . It is a white to light brown solid .
Synthesis Analysis
The synthesis of imidazoles involves various methods. One approach is the Van Leusen Imidazole Synthesis, which is a three-component reaction . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate, which undergoes base-promoted cycloaddition with benzyl isocyanide derivatives . This results in the synthesis of 1,4-diaryl-1H-imidazoles .Chemical Reactions Analysis
Imidazole compounds are useful synthetic intermediates for solid-phase synthesis of polyamides containing imidazole . They play a role as a metabolite .Physical And Chemical Properties Analysis
1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is a white to light brown solid . It is an imidazolyl carboxylic acid and has a role as a metabolite .Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonists : Research by Yanagisawa et al. (1996) and Carini et al. (1991) shows that certain imidazole derivatives, including those similar in structure to 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, have been studied as potent angiotensin II (AII) receptor antagonists. These compounds have shown promise in the treatment of hypertension due to their ability to bind to the AII receptor and inhibit the AII-induced pressor response (Yanagisawa et al., 1996) (Carini et al., 1991).
Inhibitory Activity : Salar et al. (2017) found that derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate, structurally related to 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, exhibited significant β-glucuronidase inhibitory activity. This suggests potential applications in biology-oriented drug synthesis (Salar et al., 2017).
Corrosion Inhibition : Patel et al. (2010) investigated the effects of imidazole derivatives, including those structurally related to 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, as corrosion inhibitors. They found that these compounds are excellent inhibitors of mild steel corrosion, indicating their potential application in industrial settings (Patel et al., 2010).
Antituberculosis Agents : Gupta et al. (2004) discovered that ring-substituted-1H-imidazole-4-carboxylic acid derivatives exhibit significant anti-tuberculosis activity. This indicates the potential use of compounds like 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid in developing new antituberculosis drugs (Gupta et al., 2004).
Fungicidal Activities : Mao et al. (2015) synthesized triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid, finding that these compounds exhibited good broad-spectrum fungicidal activities, suggesting their use in agriculture or as antifungal agents (Mao et al., 2015).
Propiedades
IUPAC Name |
1-methyl-2-propylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-9-6(8(11)12)5-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOQEQYCMBHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



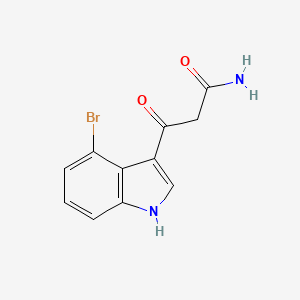



![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
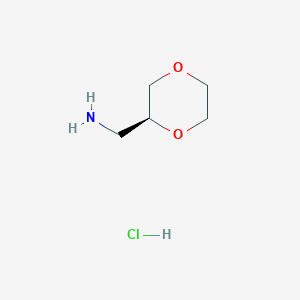

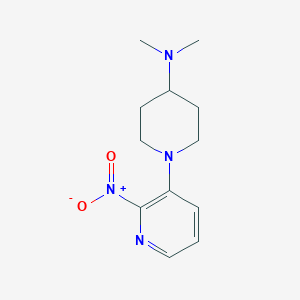



![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

